

Application Notes and Protocols for Copper Deposition from a Cyanide Bath

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Compound of Interest

Compound Name: *Cuprous potassium cyanide*

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This document provides a detailed overview of the experimental setup for copper electrodeposition from a cyanide bath. It includes comprehensive application notes, detailed experimental protocols, and quantitative data to guide researchers in establishing and maintaining a stable and efficient copper cyanide plating process.

Application Notes

Copper electroplating from cyanide-based solutions is a well-established and versatile process used for both decorative and functional applications.^[1] It is particularly valued for its ability to produce soft, ductile, and adherent copper deposits on a wide variety of substrates, including steel, zinc alloys, and aluminum alloys.^[1] The excellent throwing power of cyanide copper baths ensures uniform plating on complex geometries, making it a preferred choice for undercoating before subsequent plating with other metals like nickel and chrome.^{[1][2]}

Key Advantages of Cyanide Copper Plating:

- Excellent adhesion to various base metals.^[1]
- Soft and ductile deposits that are easily buffed.^[1]
- Good electrical and thermal conductivity.^[2]
- Serves as an effective diffusion barrier.^[2]

- Provides protection to acid-sensitive substrates from subsequent acidic plating solutions.[1]

Challenges and Considerations: The primary drawback of this process is the high toxicity of cyanide, which necessitates stringent safety protocols and waste treatment procedures.[3][4] Additionally, the bath chemistry requires careful control to avoid issues such as poor anode corrosion, roughness, and deposit dullness.[5][6] Contamination from organic residues or other metals can also be detrimental to the plating quality.[6][7]

Function of Bath Components

A typical cyanide copper plating bath consists of several key components, each with a specific function:

- **Copper Cyanide (CuCN):** This is the primary source of copper ions in the bath.[1][8] It is insoluble in water and requires the presence of an alkali metal cyanide to form a soluble complex.[1][9]
- **Alkali Metal Cyanide (NaCN or KCN):** Sodium or potassium cyanide is used to dissolve the copper cyanide by forming a soluble cuprocyanide complex. An excess of "free" cyanide is necessary for good anode corrosion and to produce quality deposits.[1][9] Potassium cyanide formulations can offer higher plating speeds and brighter deposits.[5]
- **Alkali Metal Hydroxide (NaOH or KOH):** Caustic soda or caustic potash increases the conductivity of the bath, reduces the decomposition of cyanide, and helps to control the anode film.[1][10]
- **Rochelle Salts (Potassium Sodium Tartrate):** This component helps in refining the grain structure of the copper deposit, improves anode corrosion, and mitigates the effects of metallic impurities.[1][8]
- **Carbonates (Na₂CO₃ or K₂CO₃):** Carbonates are naturally formed in the bath over time. While they can increase conductivity at lower concentrations, excessive buildup can lead to increased solution resistance, reduced current efficiency, and anode passivation.[8][11]
- **Additives and Brighteners:** Proprietary organic and metallic additives are often used to improve the brightness, leveling, and overall appearance of the copper deposit.[1][5][12]

Quantitative Data

Table 1: Typical Bath Compositions for Cyanide Copper Plating

Component	Concentration Range (g/L)	Typical Value (g/L)	Reference(s)
Copper Cyanide (CuCN)	30 - 120	55 - 85	[8][13]
Free Sodium Cyanide (NaCN)	4 - 12	10	[13]
Free Potassium Cyanide (KCN)	4 - 22.5	10 - 15	[10][13]
Sodium Hydroxide (NaOH)	15 - 30	-	[12]
Potassium Hydroxide (KOH)	15 - 30	20	[14]
Rochelle Salts	30 - 65	45 - 60	[1][13]
Sodium Carbonate (Na ₂ CO ₃)	< 90	-	[8]
Potassium Carbonate (K ₂ CO ₃)	< 115	30	[8][14]

Table 2: Typical Operating Parameters for Cyanide Copper Plating

Parameter	Range	Typical Value	Reference(s)
pH	9.5 - 13.5	11.5 - 12.5	[13][15]
Temperature	40 - 71 °C (104 - 160 °F)	60 - 70 °C (140 - 158 °F)	[13][15]
Cathode Current Density	0.3 - 4.0 A/dm ² (3 - 40 A/ft ²)	1.0 - 2.5 A/dm ² (10 - 25 A/ft ²)	[13][15]
Anode to Cathode Ratio	1:1 to 2:1	2:1	[2][15]
Agitation	Mild air or mechanical	Cathode rod agitation (5-10 m/min)	[15]
Anode Type	High-purity oxygen-free copper	Electrolytic copper (>99.9% purity)	[2][15]
Filtration	Continuous	1-5 turnovers per hour	[2][15]
Current Efficiency	30 - 90%	65 - 90%	[15][16]
Deposition Rate	0.3 - 0.35 µm/min/A/dm ²	-	[15]

Experimental Protocols

Protocol 1: Preparation of a Cyanide Copper Plating Bath

Safety Precautions: Cyanide is highly toxic.[17] All work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18] Never add strong acids to a cyanide solution, as this will liberate highly toxic hydrogen cyanide gas.[17]

- Tank Preparation: Ensure the plating tank, which should be made of steel with a suitable plastic or rubber lining, is thoroughly cleaned.[15]
- Initial Fill: Fill the tank to approximately two-thirds of its final operating volume with deionized water.[15] For heated baths, warm the water to the desired operating temperature.

- **Dissolution of Cyanide and Hydroxide:** With continuous agitation, slowly dissolve the required amount of sodium or potassium cyanide and sodium or potassium hydroxide in the water.[\[10\]](#)[\[15\]](#)
- **Addition of Copper Cyanide:** Slowly add the calculated amount of copper cyanide to the solution with continuous stirring until it is fully dissolved. The solution should appear clear.[\[10\]](#)[\[15\]](#)
- **Addition of Rochelle Salts:** Dissolve the required amount of Rochelle salts in the bath with continued agitation.[\[15\]](#)
- **Final Volume Adjustment:** Add deionized water to bring the bath to its final operating volume.[\[15\]](#)
- **Analysis and Adjustment:** Analyze the bath for copper content and free cyanide concentration. Adjust the free cyanide level and pH as necessary.[\[15\]](#) To lower the pH, a solution of tartaric acid can be used; to raise it, add potassium hydroxide solution.[\[15\]](#)
- **Addition of Brighteners:** If required, add the recommended amount of brightener additives.[\[15\]](#)
- **Dummy Plating:** Before plating actual parts, it is advisable to perform "dummy" electrolysis at a low current density to remove any metallic impurities.[\[6\]](#)

Protocol 2: Hull Cell Test for a Cyanide Copper Bath

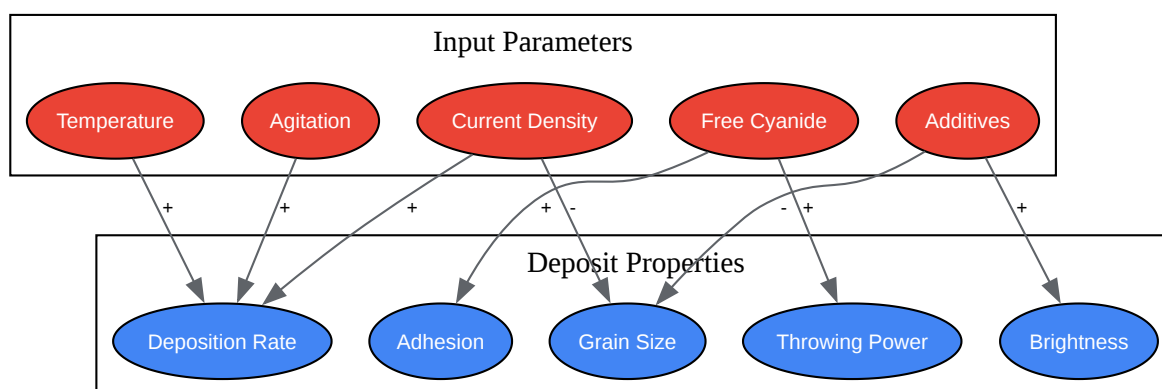
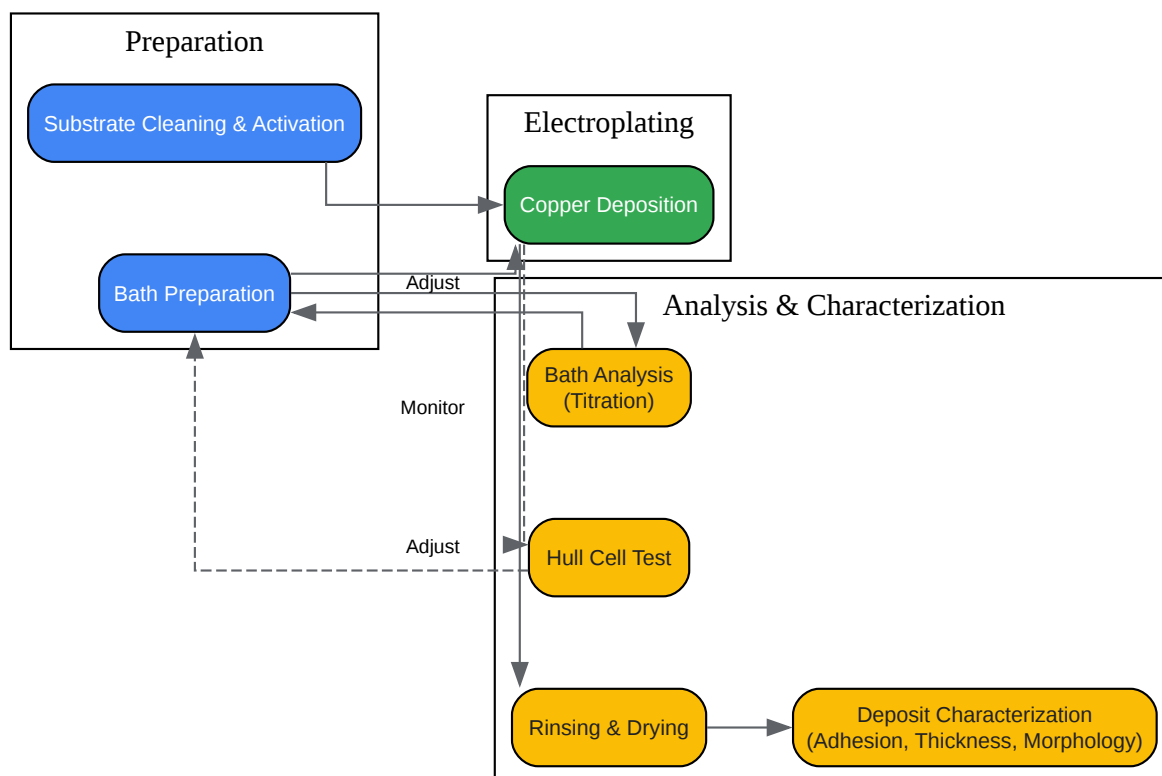
The Hull cell is a miniature plating unit used to qualitatively assess the condition of a plating bath.[\[19\]](#)[\[20\]](#) It allows for the evaluation of the deposit's appearance over a wide range of current densities on a single test panel.[\[19\]](#)

- **Sample Collection:** Obtain a representative sample of the plating bath. For heated baths, maintain the sample at the operating temperature using a heated Hull cell.[\[21\]](#)[\[22\]](#)
- **Cell Setup:**
 - Place a high-purity copper anode in the anode compartment of the Hull cell.[\[21\]](#)

- Prepare a polished brass or steel cathode panel by cleaning and activating it according to standard procedures.
- Place the cathode panel in the designated slot.
- Fill the Hull cell with the bath sample to the 267 ml mark.[\[22\]](#)
- Plating:
 - Connect the anode and cathode to a rectifier.
 - Apply a total current of 2 amperes for 5 minutes.[\[21\]](#)
 - If agitation is used in the main tank, it should be simulated in the Hull cell.[\[21\]](#)
- Panel Evaluation:
 - After plating, remove the cathode panel, rinse it with water, and dry it.
 - Examine the panel for the following characteristics across the current density range (high on the left, low on the right):
 - Brightness: A wide, bright range is desirable. Dullness in specific areas can indicate issues with brightener concentration or contamination.[\[5\]](#)
 - Burning: A burnt, dark, or rough deposit at the high current density end can indicate low free cyanide, low copper content, or high temperature.
 - Dullness/Darkness at Low Current Density: This can be a sign of metallic contamination (e.g., zinc or chromium) or an imbalance in additives.[\[6\]](#)
 - Pitting: Small pits on the surface may be caused by organic contamination or inadequate agitation, leading to hydrogen bubbles adhering to the surface.[\[6\]](#)
 - Roughness: A rough deposit can be caused by suspended solids, high carbonate levels, or poor anode corrosion.[\[5\]](#)[\[6\]](#)

Visualizations

Diagram 1: Experimental Workflow for Copper Deposition



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